molecular formula C16H20N2 B3260692 4,4'-Diisopropyl-2,2'-bipyridine CAS No. 33354-81-3

4,4'-Diisopropyl-2,2'-bipyridine

Cat. No.: B3260692
CAS No.: 33354-81-3
M. Wt: 240.34 g/mol
InChI Key: NGXQJERCPOHZOE-UHFFFAOYSA-N
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Description

4,4’-Diisopropyl-2,2’-bipyridine is an organic compound with the molecular formula C16H20N2. It is a derivative of bipyridine, where two pyridine rings are connected at the 2-position and substituted with isopropyl groups at the 4-position. This compound is known for its ability to act as a ligand, forming complexes with various metal ions, which makes it valuable in coordination chemistry and catalysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Diisopropyl-2,2’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where 4-bromo-2-isopropylpyridine is reacted with a copper catalyst under high-temperature conditions to form the bipyridine structure . Another approach involves the Suzuki coupling reaction, where 4-bromo-2-isopropylpyridine is coupled with a boronic acid derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of 4,4’-Diisopropyl-2,2’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired compound with high purity .

Mechanism of Action

The mechanism of action of 4,4’-Diisopropyl-2,2’-bipyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The specific molecular targets and pathways depend on the metal ion and the type of reaction being catalyzed .

Properties

IUPAC Name

4-propan-2-yl-2-(4-propan-2-ylpyridin-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2/c1-11(2)13-5-7-17-15(9-13)16-10-14(12(3)4)6-8-18-16/h5-12H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXQJERCPOHZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201279555
Record name 4,4′-Bis(1-methylethyl)-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33354-81-3
Record name 4,4′-Bis(1-methylethyl)-2,2′-bipyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33354-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-Bis(1-methylethyl)-2,2′-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201279555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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